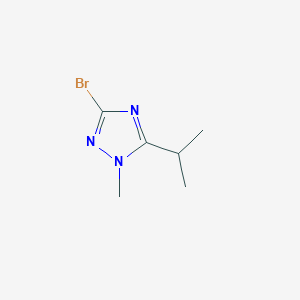
o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride
Vue d'ensemble
Description
o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride is a chemical compound that is related to the family of hydroxylamines. Hydroxylamines are compounds characterized by the presence of an -NH2OH group. They are known for their role in various chemical reactions, particularly as intermediates in the synthesis of other compounds.
Synthesis Analysis
The synthesis of related hydroxylamine derivatives has been explored in various studies. For instance, the synthesis of O-benzylhydroxylamine hydrochloride has been achieved with high yield and purity from polyvinyl alcohol alcoholysis liquid, hydroxylamine hydrochloride, and benzyl chloride. The process involves amidation, etherification, and hydrolysis, with the structure confirmed by IR spectroscopy . Although this paper does not directly discuss this compound, the methods used could potentially be adapted for its synthesis by incorporating the appropriate chlorinated benzyl chloride.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be complex, and their elucidation often requires sophisticated techniques such as 2D NMR analysis. For example, the reaction of dibenzalcyclohexanone with hydroxylamine hydrochloride led to the formation of several compounds, whose structures were deduced using 2D NMR and confirmed by single-crystal X-ray diffraction . This indicates that similar analytical methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Hydroxylamine derivatives are known to participate in various chemical reactions. The electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine, for example, demonstrates the reactivity of such compounds in modifying enzymes . Although the specific reactions of this compound are not detailed in the provided papers, the reactivity patterns of similar compounds suggest that it could be used in nucleophilic substitution reactions or as an intermediate in the synthesis of other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives can vary widely depending on their specific substituents. The provided papers do not offer direct information on the properties of this compound. However, by analogy with related compounds, it can be inferred that properties such as solubility, melting point, and reactivity with other chemicals would be important to characterize. For instance, the stability of N-dinitrophenyl derivatives of o-hydroxyarylamides to acidic and basic conditions suggests that the stability of this compound under various conditions would be a relevant property to investigate .
Applications De Recherche Scientifique
Bioremediation Studies
o-(2,6-Dichlorobenzyl)-hydroxylamine hydrochloride is investigated in the context of bioremediation, particularly in the reductive metabolism of nitroaromatic compounds like 2,4,6-trinitrotoluene. Hydroxylamines, such as those derived from this compound, act as intermediates in these processes. Their instability in aqueous solutions, especially in the presence of oxygen, affects the mass balance in bioremediation systems where only aminated products are monitored, pointing to alternative reaction pathways to amines (Wang, Zheng, & Hughes, 2004).
Analytical Chemistry
In analytical chemistry, similar compounds to this compound are used for the determination of carbonyl-containing compounds. A review discusses the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining various compounds in different samples, including water, blood, and air (Cancilla & Que Hee, 1992).
Cytotoxicity Studies
Compounds related to this compound are evaluated for cytotoxicity. For instance, the synthesis of certain cyclohexanone oximes and their analogues demonstrated selective toxicity against various tumor cell lines in National Cancer Institute screens (Dimmock et al., 1992).
Chemical Synthesis
In chemical synthesis, this compound derivatives are involved in reactions like the facile synthesis of N,O-bis(tert-butoxycarbonyl)-hydroxylamine. This synthesis represents an improvement in safety and efficiency using readily available reagents (Staszak & Doecke, 1993).
Environmental Chemistry
In environmental chemistry, the production of hydroxyl radicals via the activation of hydrogen peroxide by hydroxylamine, a related compound, is significant. This process involves the generation of hydroxyl radicals (HO·) solely from hydrogen peroxide (H2O2) activated by hydroxylamine (HA), expanding the understanding of HO· role in environmental processes (Chen et al., 2015).
Fungicidal Activity
In the field of agriculture, derivatives of this compound have been investigated for fungicidal properties. For example, a study on 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline, synthesized using a related process, displayed excellent fungicidal activity against Rhizoctonia solani (Guo-hu, 2014).
Mécanisme D'action
Target of Action
It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Related compounds such as dichlorobenzyl alcohol act as antiseptics, indicating that they likely interact with bacterial cell walls or metabolic processes to exert their effects .
Biochemical Pathways
Antiseptics like dichlorobenzyl alcohol typically disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or energy metabolism, leading to bacterial death .
Result of Action
As an antiseptic, it is likely to result in the death of bacteria and viruses in the mouth and throat, thereby alleviating infections .
Propriétés
IUPAC Name |
O-[(2,6-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXSKXALNKDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601608 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1885-52-5 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)


![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)





![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

